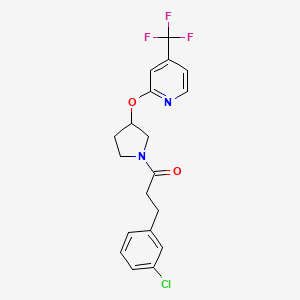
3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClF3N2O. Its structure features a chlorophenyl moiety, a pyridine ring with a trifluoromethyl group, and a pyrrolidine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 367.81 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.768 |
Biological Activity Overview
The biological activity of this compound can be categorized based on its interactions with various biological systems:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives that inhibit phosphodiesterases (PDEs) have been shown to reduce pro-inflammatory cytokines like TNF-α and IL-6 in various models . The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
2. Antitumor Potential
Studies suggest that compounds containing trifluoromethyl groups can enhance anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. In vitro assays have demonstrated that similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may also possess antitumor properties .
3. Neuroprotective Effects
The potential neuroprotective effects of the compound are supported by studies indicating that related molecules can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of a structurally related compound in a murine model of asthma. The results showed a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration when treated with the compound, highlighting its potential as an anti-asthmatic agent.
Case Study 2: Anticancer Activity
In a screening of various compounds against breast cancer cell lines, a derivative of the target compound demonstrated IC50 values below 10 µM, indicating strong cytotoxicity. Further mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through caspase activation.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of PDEs : By inhibiting PDEs, the compound may increase intracellular cAMP levels, leading to reduced inflammation.
- Apoptosis Induction : The activation of caspases suggests involvement in programmed cell death pathways crucial for cancer therapy.
- Antioxidant Activity : Similar compounds have shown to scavenge free radicals, thereby protecting cells from oxidative damage.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-15-3-1-2-13(10-15)4-5-18(26)25-9-7-16(12-25)27-17-11-14(6-8-24-17)19(21,22)23/h1-3,6,8,10-11,16H,4-5,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAGANGMZZCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














